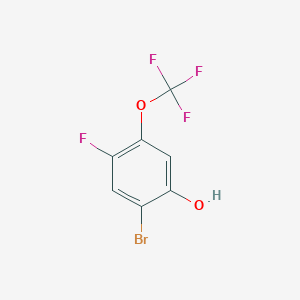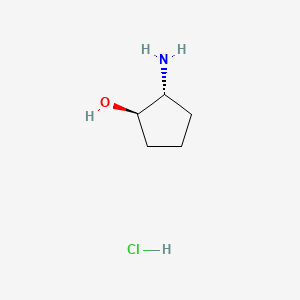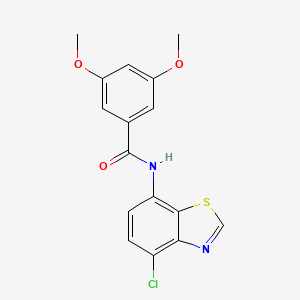![molecular formula C11H10FN3O2S B2603722 3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid CAS No. 852940-54-6](/img/structure/B2603722.png)
3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of propanoic acid, which is a simple carboxylic acid . It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is often found in pharmaceuticals and agrochemicals due to its versatile biological activity . The compound also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of derivatives involving the core structure of 3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid often employs microwave-assisted methods or other advanced synthesis techniques to enhance the efficiency and yield of the process. For example, Zaheer et al. (2021) describe a microwave-assisted synthesis of benzylideneamino)triazole–thione derivatives of Flurbiprofen, showcasing a novel method to generate compounds with potential analgesic properties Zaheer et al., 2021.
Crystal structure analysis and characterization of these compounds using techniques such as X-ray diffraction, NMR, and mass spectrometry are crucial steps in understanding their chemical properties and potential biological activities. For instance, Slyvka et al. (2022) detailed the structural characterization of a triazole compound, providing insights into its potential applications in creating materials with nonlinear optical and magnetic properties Slyvka et al., 2022.
Biological Activities
Several studies have investigated the antimicrobial and antibacterial properties of triazole derivatives. Kariuki et al. (2022) reported on a compound's inhibitory effect against both Listeria monocytogenes and Escherichia coli, comparing favorably with ampicillin and vancomycin Kariuki et al., 2022.
The potential anticancer activities of these compounds are also a significant area of interest. Safonov (2018) synthesized derivatives that were evaluated for their antibacterial activities, indicating the broad spectrum of biological activities these compounds can exhibit Safonov, 2018.
Propiedades
IUPAC Name |
3-[3-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c12-8-3-1-7(2-4-8)10-13-14-11(18)15(10)6-5-9(16)17/h1-4H,5-6H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKZACXAHHWUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

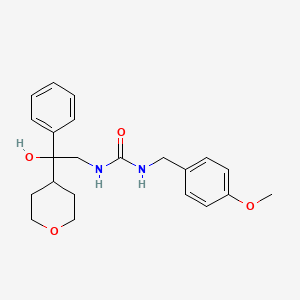
![N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2603645.png)
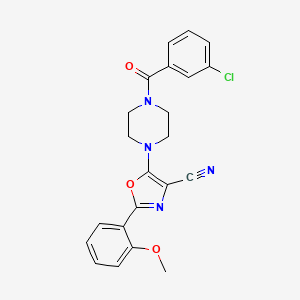
![2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide](/img/structure/B2603650.png)
![2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2603651.png)
![N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2603652.png)
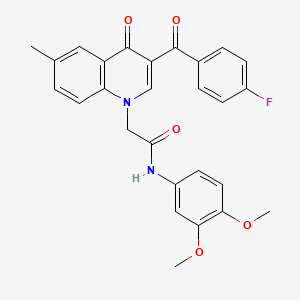
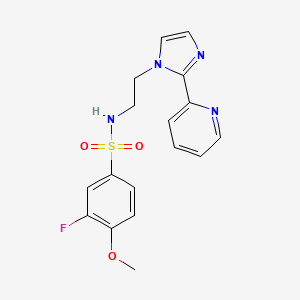
![2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2603656.png)
![N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2603657.png)
![(E)-ethyl 3-methyl-2-((3-(phenylsulfonyl)propanoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2603658.png)
